REACTION_CXSMILES
|
C([Li])(C)(C)C.[C:6]([O:10][C:11](=[O:20])[NH:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([Cl:19])[CH:14]=1)([CH3:9])([CH3:8])[CH3:7].[I:21]I>C1COCC1>[C:6]([O:10][C:11](=[O:20])[NH:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([Cl:19])[C:14]=1[I:21])([CH3:9])([CH3:7])[CH3:8]
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Name
|
|
Quantity
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36.3 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
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6 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC1=CC(=NC=C1)Cl)=O
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Name
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|
Quantity
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46 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The yellow/orange mixture is stirred for 2 h at −78° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then warmed to −40° C. for 1 h
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Duration
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1 h
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Type
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STIRRING
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Details
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The reaction mixture is stirred for 1.5 h at −78° C.
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Duration
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1.5 h
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Type
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WAIT
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Details
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at −10° C. for 30 minutes
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
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The reaction is quenched with saturated NH4Cl solution
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Type
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ADDITION
|
Details
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then diluted with CH2Cl2
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Type
|
WASH
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Details
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washed with saturated NH4Cl, saturated sodium thiosulfate, water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over MgSO4
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Type
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FILTRATION
|
Details
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filtered
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Type
|
CONCENTRATION
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Details
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concentrated to dryness
|
Type
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CUSTOM
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Details
|
The crude product is chromatographed
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Type
|
WASH
|
Details
|
eluting with 1-2% MeOH/CH2Cl2
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C(=NC=C1)Cl)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.5 mmol | |
AMOUNT: MASS | 7.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |